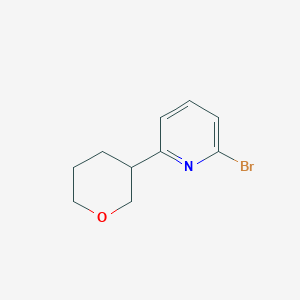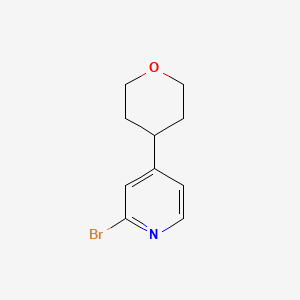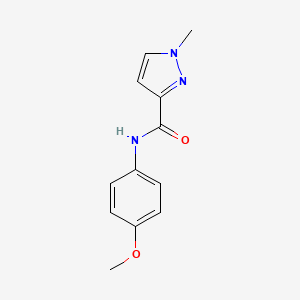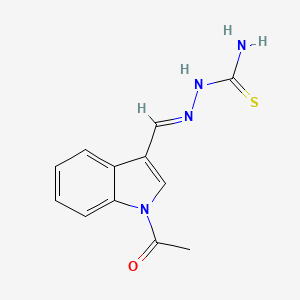![molecular formula C25H34Cl2N4O2 B11712918 [2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]diethylamine](/img/structure/B11712918.png)
[2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]diethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]diethylamine is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as dichloro, diethylamino, ethoxy, and hydrazinylidene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]diethylamine typically involves multiple steps, starting with the preparation of the fluorenyl core. The fluorenyl core is then functionalized with dichloro and diethylamino groups through a series of substitution reactions. The ethoxy and hydrazinylidene groups are introduced in subsequent steps, often involving the use of specific reagents and catalysts to achieve the desired functionalization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions carried out in batch or continuous processes. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product. Key considerations in industrial production include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
[2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]diethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines.
Aplicaciones Científicas De Investigación
[2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]diethylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of [2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]diethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- [2-({3,6-Dichloro-7-[2-(dimethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]dimethylamine
- [2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]methylamine
Uniqueness
Compared to similar compounds, [2-({3,6-Dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidene-9H-fluoren-2-YL}oxy)ethyl]diethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C25H34Cl2N4O2 |
|---|---|
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
2-[3,6-dichloro-7-[2-(diethylamino)ethoxy]-9-hydrazinylidenefluoren-2-yl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C25H34Cl2N4O2/c1-5-30(6-2)9-11-32-23-15-19-17(13-21(23)26)18-14-22(27)24(16-20(18)25(19)29-28)33-12-10-31(7-3)8-4/h13-16H,5-12,28H2,1-4H3 |
Clave InChI |
RHZIVZMSCPEPKO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=C(C=C2C(=C1)C(=NN)C3=CC(=C(C=C32)Cl)OCCN(CC)CC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol](/img/structure/B11712838.png)

![2-[(2E)-2-[(Carbamoylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B11712843.png)
![N-[(E)-(2-hydroxy-5-nitro-phenyl)methyleneamino]-4-iodo-benzamide](/img/structure/B11712845.png)
![Ethyl [2-(3-chlorophenyl)]hydrazide oxalate](/img/structure/B11712848.png)
![1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B11712860.png)
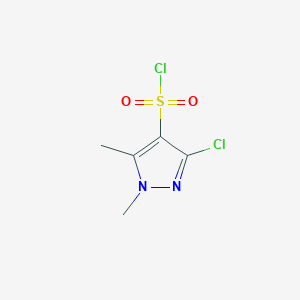
![1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine](/img/structure/B11712864.png)
![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11712868.png)
![2-((E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl)-4-nitrophenol](/img/structure/B11712875.png)
